molecular formula C7H8N2O2 B183944 Carbamic acid, 4-pyridinyl-, methyl ester CAS No. 79546-31-9

Carbamic acid, 4-pyridinyl-, methyl ester

Cat. No. B183944
CAS RN: 79546-31-9
M. Wt: 152.15 g/mol
InChI Key: HAUSEHWKDGUEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, 4-pyridinyl-, methyl ester, also known as methyl carbamate, is a chemical compound with the molecular formula C7H8N2O2. It is a colorless liquid with a faint odor, and it is widely used in various industries, including agriculture, pharmaceuticals, and plastics.

Mechanism Of Action

Methyl carbamate is a carbamate ester, which means that it can undergo hydrolysis in the presence of water or biological fluids to form carbamic acid and an alcohol. The hydrolysis of Carbamic acid, 4-pyridinyl-, methyl ester carbamate is catalyzed by enzymes known as carbamate hydrolases, which are found in various organisms, including bacteria, fungi, and mammals.

Biochemical And Physiological Effects

Methyl carbamate has been shown to have various biochemical and physiological effects in different organisms. In mammals, it has been reported to have anticonvulsant and sedative properties, and it has been used as a treatment for epilepsy and other neurological disorders. In plants, it has been shown to have herbicidal and growth-regulating effects, and it is used as a pesticide and herbicide.

Advantages And Limitations For Lab Experiments

Methyl carbamate has several advantages and limitations when used in lab experiments. Its advantages include its low toxicity, high stability, and availability. Its limitations include its hydrolysis in the presence of water, which can limit its use in aqueous environments, and its potential for carbamylation of proteins and other biomolecules, which can interfere with experimental results.

Future Directions

There are several future directions for research on Carbamic acid, 4-pyridinyl-, methyl ester carbamate. One area of interest is the development of new synthetic methods for producing Carbamic acid, 4-pyridinyl-, methyl ester carbamate and other carbamate esters. Another area of interest is the study of the biochemical and physiological effects of Carbamic acid, 4-pyridinyl-, methyl ester carbamate and other carbamate esters in different organisms and environments. Finally, the potential applications of Carbamic acid, 4-pyridinyl-, methyl ester carbamate and other carbamate esters in medicine, agriculture, and materials science are also areas of future research.

Synthesis Methods

Methyl carbamate can be synthesized by reacting urea with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:
CO(NH2)2 + CH3OH → CO(NHOMe)2 + H2O
The resulting product, Carbamic acid, 4-pyridinyl-, methyl ester carbamate, can then be purified by distillation or recrystallization.

Scientific Research Applications

Methyl carbamate has been extensively studied for its various applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and plastics. It is also used as a model compound for studying the reactivity and behavior of carbamates in biological systems.

properties

CAS RN

79546-31-9

Product Name

Carbamic acid, 4-pyridinyl-, methyl ester

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

methyl N-pyridin-4-ylcarbamate

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)9-6-2-4-8-5-3-6/h2-5H,1H3,(H,8,9,10)

InChI Key

HAUSEHWKDGUEGE-UHFFFAOYSA-N

SMILES

COC(=O)NC1=CC=NC=C1

Canonical SMILES

COC(=O)NC1=CC=NC=C1

Other CAS RN

79546-31-9

Origin of Product

United States

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